Product packaging for Diphenylbis(phenylethynyl)silane(Cat. No.:CAS No. 18784-61-7)

Diphenylbis(phenylethynyl)silane

Cat. No.: B172817
CAS No.: 18784-61-7
M. Wt: 384.5 g/mol
InChI Key: BBVOORFIXBLFFX-UHFFFAOYSA-N
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Description

Diphenylbis(phenylethynyl)silane is a crystalline solid with the molecular formula C28H20Si and a molecular weight of 384.55 g/mol . chemimpex.commdpi.com Its structure is characterized by a tetrahedral silicon core, which imparts a three-dimensional and rigid conformation. The presence of both phenyl and phenylethynyl moieties contributes to its notable thermal stability and processability, making it a valuable component in the synthesis of high-performance polymers and organic electronic materials.

PropertyValue
Molecular FormulaC28H20Si
Molecular Weight384.55 g/mol
Melting Point79 - 83 °C
AppearanceWhite to off-white crystal
CAS Number18784-61-7

The significance of this compound in organosilicon chemistry stems from its distinctive molecular structure. The silicon-carbon bonds provide a stable backbone, while the aromatic rings contribute to the compound's rigidity and electronic properties. The phenylethynyl groups are particularly important as they can undergo thermal or catalytic polymerization, leading to the formation of cross-linked networks. chemimpex.com This reactivity allows for the creation of highly durable materials with enhanced thermal and mechanical properties.

The synthesis of related organosilicon compounds, such as methyl-tri(phenylethynyl)silane, often involves the reaction of a chlorosilane with a lithium or Grignard reagent derived from phenylacetylene (B144264). dntb.gov.uajetir.org Spectroscopic characterization is crucial for confirming the structure of these compounds. For instance, the infrared (IR) spectrum of a similar compound, di(triphenylsilane)ether, shows characteristic bands for Si-O-Si and Si-Ph vibrations. researchgate.net Similarly, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the distinct chemical environments of the protons and carbons in the phenyl and phenylethynyl groups of this compound. mdpi.comrsc.orgrsc.orgnih.gov

The rigid, three-dimensional structure of this compound makes it an excellent molecular scaffold for the construction of advanced materials. Its incorporation into polymer chains can significantly enhance their performance characteristics.

High-Performance Polymers and Composites:

When used as a monomer or cross-linking agent, this compound can improve the thermal stability, mechanical strength, and durability of polymers such as polyimides and epoxy resins. chemimpex.com The phenylethynyl groups can undergo thermal curing to form a highly cross-linked network, which restricts polymer chain mobility and enhances dimensional stability at elevated temperatures.

For example, studies on phenylethynyl-terminated polyimides have shown that these materials exhibit excellent thermal oxidative stability. The incorporation of siloxane structures, which are related to the silane (B1218182) core of this compound, has been shown to improve the melt processability of polyimide oligomers. chemimpex.com Cured polyimide resins containing siloxane and phenylethynyl groups have demonstrated high glass transition temperatures (Tg) and decomposition temperatures (T5% weight loss) exceeding 539°C. chemimpex.com

Thermal Properties of Cured Phenylethynyl-Terminated Polyimide Resins Containing Siloxane Structures chemimpex.com
Resin IDTg (°C)T5% (°C, in air)T10% (°C, in air)
PIS-A5>550556.7589.6
PIS-A10>550548.8581.9
PIS-A15>550539.7576.7

Organic Electronics:

In the field of organic electronics, this compound serves as a building block for materials used in devices such as organic light-emitting diodes (OLEDs). chemimpex.com Its rigid structure can help to prevent aggregation-induced quenching of fluorescence, a common issue in solid-state organic light-emitting materials. By incorporating this compound into the design of emitter or host materials, it is possible to enhance the efficiency and stability of OLEDs. chemimpex.com The wide bandgap of some organosilicon compounds also makes them suitable for use as host materials in phosphorescent OLEDs.

The performance of OLEDs is highly dependent on the molecular structure of the organic materials used. The introduction of bulky, rigid structures can improve the quantum efficiency and operational lifetime of the device. While specific device performance data for this compound is not detailed in the available literature, the general principles of OLED design suggest that its incorporation could lead to improved performance metrics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H20Si B172817 Diphenylbis(phenylethynyl)silane CAS No. 18784-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl-bis(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVOORFIXBLFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410431
Record name Silane, diphenylbis(phenylethynyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18784-61-7
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(PHENYLETHYNYL)DIPHENYLSILANE
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Electronic Structure, Photophysical Properties, and Theoretical Investigations of Diphenylbis Phenylethynyl Silane

Determination of Electronic Band Gap Energies

A critical parameter for understanding the electronic behavior of a material is its electronic band gap. This energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the material's potential use in electronic and optoelectronic devices. For Diphenylbis(phenylethynyl)silane, experimental determination of the band gap, typically through techniques such as UV-Vis absorption spectroscopy or cyclic voltammetry, has not been reported in dedicated studies. The onset of the absorption spectrum would provide an optical band gap, a key piece of data for assessing its light-absorbing capabilities. Similarly, electrochemical measurements could determine the HOMO and LUMO energy levels, from which the electrochemical band gap can be calculated. However, no such specific data is currently available.

Understanding Luminescence Mechanisms and Photoluminescence Characteristics

The study of luminescence provides insight into the excited-state properties of a molecule, including its efficiency in emitting light after absorption. Key parameters include the absorption and emission maxima, the Stokes shift (the difference between the absorption and emission maxima), and the photoluminescence quantum yield (PLQY), which quantifies the efficiency of the emission process. Investigations into the luminescence of related organosilicon compounds, particularly those containing phenylethynyl groups, suggest that these materials can exhibit interesting photophysical properties. nih.gov However, for this compound, specific data on its emission characteristics, the nature of its excited states (e.g., singlet or triplet), and the mechanisms governing its luminescence (e.g., fluorescence or phosphorescence) are not documented in the scientific literature.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful tools for predicting and understanding the properties of molecules without the need for direct experimentation.

Density Functional Theory (DFT) for Predicting Electronic and Optical Properties

Density Functional Theory (DFT) is a widely used computational method to predict the electronic and optical properties of molecules. frontiersin.org DFT calculations could provide valuable information about the geometry, HOMO-LUMO gap, and simulated absorption spectra of this compound. Such studies are common for new materials to guide experimental efforts. While DFT has been extensively applied to a vast range of organic and organosilicon molecules, specific computational studies detailing these properties for this compound are not present in the available literature.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in analyzing potential reaction pathways, including the elucidation of transition states and reaction mechanisms. buyersguidechem.com For a molecule like this compound, these calculations could explore its synthetic routes, potential decomposition pathways, or its reactivity with other chemical species. However, no published research has applied these methods to analyze the reaction pathways involving this compound.

Molecular Mechanics Simulations for Conformational and Intermolecular Interactions

Molecular mechanics simulations are a computational method used to understand the conformational landscape and intermolecular interactions of molecules. These simulations could predict the most stable three-dimensional structure of this compound and how multiple molecules might pack together in a solid state. This information is crucial for understanding its bulk properties. To date, no such simulation data for this specific compound has been published.

Computational Studies on Silatropic Rearrangements and Molecular Dynamics

Silatropic rearrangements involve the migration of a silicon-containing group within a molecule. Computational studies, often coupled with molecular dynamics simulations, can provide insights into the feasibility and energetics of such rearrangements. While the study of silylene reactions with acetylenes has been a topic of interest, researchgate.net there are no specific computational investigations into potential silatropic rearrangements or the detailed molecular dynamics of this compound available in the scientific literature.

Advanced Applications of Diphenylbis Phenylethynyl Silane in Materials Science and Functional Devices

Organic Electronics and Optoelectronic Devices

The tetrahedral structure of the diphenylsilane (B1312307) core and the conjugated nature of the phenylethynyl moieties provide Diphenylbis(phenylethynyl)silane with properties that are highly desirable for organic electronic and optoelectronic materials. Arylsilanes are widely used in emitters, charge-transport layers, and host materials for Organic Light-Emitting Diodes (OLEDs). rsc.org The silicon-containing core helps to ensure good thermal and morphological stability and can be functionalized to tune electronic properties. rsc.org

The non-planar structure of the tetraphenylsilane (B94826) core in related molecules is known to prevent the detrimental formation of aggregates, which can quench fluorescence in the solid state. scispace.com This steric hindrance is crucial for maintaining high emission efficiencies in thin-film devices. Materials based on diphenylsilane have been developed as effective host materials in phosphorescent OLEDs. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, arylsilanes and siloxanes are employed as emitters, charge-transport materials, and host materials. rsc.org The diphenylsilane core in molecules like this compound provides a high-triplet-energy scaffold, which is essential for hosting blue phosphorescent emitters without energy loss. rsc.orgresearchgate.net The phenylethynyl groups are known chromophores and can be chemically modified to tune the emission color and electronic properties of the final material. mdpi.com For instance, derivatives of a diphenylsilane core have been synthesized to act as host materials for blue phosphorescent OLEDs, achieving high external quantum efficiencies. researchgate.netossila.com Although this compound itself is primarily a starting material, its structure represents a key component for creating these high-performance OLED materials. researchgate.net

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the context of OPVs and OSCs, materials capable of efficient charge generation and transport are required. While direct studies on this compound in OPVs are not prevalent, its derivatives have been explored. For example, this compound is used as a precursor in the intramolecular reductive cyclization to form silole derivatives. uwa.edu.au These silole-based polymers have been investigated for their fluorescence quenching properties in the presence of certain molecules, a key mechanism in sensing and potentially in controlling charge transfer processes relevant to photovoltaics. chosun.ac.kracs.org The development of specialized electron-transporting layers (ETLs) is crucial for efficient OSCs, and pyridine-based derivatives of silanes have been studied for this purpose. researchgate.net

Role as Electron Transporting Layers (ETLs)

Efficient ETLs require specific electronic properties and good morphological stability. rsc.org The diphenylsilane core can be functionalized with electron-withdrawing groups to enhance electron transport properties. researchgate.net For example, attaching diphenylphosphine (B32561) oxide or CN-modified carbazole (B46965) groups to a diphenylsilane core has been shown to improve electron transport for use in phosphorescent OLEDs. researchgate.net While this compound itself is not a primary ETL material, its core structure is a platform for building more complex molecules designed for this role. The synthesis of silane (B1218182) derivatives with weak electron-transporting (ET) ability has been demonstrated to be effective as a combined ET and hole-blocking layer in electrophosphorescent devices. researchgate.net

Photonics and Advanced Light Manipulation Technologies

Photonics involves the generation, detection, and manipulation of light, with applications ranging from communications to quantum computing. photonicsuk.orgieee-siphotonics.org The phenylethynyl group within this compound is a well-established luminophore. The functionalization of ligands with phenylethynyl groups can modulate the energy of the excited triplet state, which directly impacts the luminescent properties of resulting complexes. mdpi.com This makes the compound a valuable building block for materials used in photonics.

Research on related structures, such as bis(phenylethynyl)anthracene, shows their use in complex antenna systems for artificial photosynthesis, highlighting the ability of the phenylethynyl moiety to participate in energy transfer. iitm.ac.in The silicon atom in this compound interrupts the full π-conjugation across the molecule, which can lead to the emission of higher-energy, deep-blue light in its derivatives. ust.hk This property is particularly sought after for developing new deep-blue emitters for displays and lighting. ust.hk

Nanomaterials and Surface Functionalization

The functionalization of surfaces, particularly those of nanoparticles, is critical for creating new materials with tailored properties for sensing, catalysis, and biomedical applications. google.com Silanes are versatile chemicals widely used for the modification of sensor surfaces. chemenu.com

Development of Functionalized Surfaces for Sensing

This compound is a useful precursor for materials designed for chemical sensing. The terminal alkyne groups of the phenylethynyl moieties can undergo reactions, such as organoboration, to create functionalized silole derivatives. researchgate.net These derivatives can exhibit high sensitivity for detecting explosives through mechanisms like fluorescence quenching. chosun.ac.kr

The general principle involves covalently bonding a silane-based detection reagent to a substrate, such as glass or silicate (B1173343) nanoparticles. google.com The presence of an analyte, like an explosive, then causes a measurable change in a fluorescence property. google.com Research on silafluorene-containing polymers, which can be derived from precursors like this compound, has demonstrated the detection of various explosive residues with high sensitivity. acs.org The core structure and reactive handles of this compound make it an important component in the synthesis of these advanced chemosensory materials. chosun.ac.kr

Compound Information

Compound NameSynonymsMolecular FormulaCAS Number
This compoundBis(phenylethynyl)diphenylsilane; Di(phenylethynyl)diphenylsilaneC28H20Si18784-61-7 dakenchem.com
Trimethyl(phenylethynyl)silane1-Phenyl-2-trimethylsilylacetylene; Phenylethynyl-trimethylsilaneC11H14Si2170-06-1 bldpharm.com
Diphenyl-bis[4-(pyridin-3-yl)phenyl]silaneDPPSC34H26N2Si1152162-74-7 researchgate.net
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilaneSimCP2; TPINQC72H48N4Si944465-42-3 ossila.com

Role of Structural Moieties in Functional Applications

Structural MoietyPropertyApplication AreaReference
Diphenylsilane Core Provides a 3D, non-planar structure; High thermal stability; High triplet energy.Organic Electronics (OLEDs): Prevents aggregation quenching; Forms a stable host material for phosphorescent emitters. rsc.orgresearchgate.net
Phenylethynyl Group Acts as a chromophore/luminophore; Provides reactive sites (alkyne) for functionalization.Photonics: Enables light emission and energy transfer. Surface Functionalization: Allows for attachment to surfaces or other molecules for sensing applications. mdpi.comchosun.ac.kr
Silicon Atom Interrupts π-conjugation between the two phenylethynyl arms.Photonics/OLEDs: Can lead to blue-shifted emission in derivative materials. ust.hk

Catalytic Applications via Silane-Modified Nanostructures

The application of this compound in catalysis, particularly through its incorporation into nanostructures, is an area of emerging research interest rather than established practice. While direct catalytic applications of nanostructures derived solely from this compound are not extensively documented, the properties of related organosilicon and phenylethynyl compounds suggest potential pathways for its use.

Silane-based materials are crucial in the development of nanocatalysts. They can be used to create hybrid nanostructures that benefit from both the stability of inorganic components and the reactivity of organic functionalities. kcsnet.or.kr For instance, polyferrocenylsilanes (PFS), a class of polymers containing alternating ferrocene (B1249389) and organosilane units, can be synthesized through methods like the ring-opening polymerization of silicon-bridged researchgate.netferrocenophanes. rsc.org Block copolymers of PFS are known to self-assemble into iron-rich, redox-active nanodomains that have demonstrated potential in nanocatalysis. rsc.org

This compound itself can serve as a precursor for more complex organometallic structures. For example, it is a starting material in the synthesis of ferrocenyl-substituted siloles. uwa.edu.au These synthetic procedures often employ transition metal catalysts, highlighting the reactivity of the silane compound. uwa.edu.au The resulting complex structures, which combine a silacyclopentadiene (silole) ring with redox-active ferrocenyl units, possess electronic properties that could be harnessed in catalytic processes. uwa.edu.au

The general strategy involves leveraging the silane to create robust, high-surface-area nanostructures, such as nanoframes or porous materials. kcsnet.or.kr The phenylethynyl groups can contribute to the structural integrity and thermal stability of the resulting material, while the silicon center can be a point for further functionalization. While research has focused on related compounds, the unique electronic and structural characteristics of this compound make it a candidate for future exploration in designing tailored nanocatalysts.

Coatings and Adhesives: Enhancing Functional Performance through Cross-linking

In the field of coatings and adhesives, silane-based compounds are widely used to enhance performance by acting as cross-linking agents and adhesion promoters. hengdasilane.comsisib.com These bifunctional molecules can form durable covalent bonds between organic polymers and inorganic substrates, significantly improving properties like mechanical strength, chemical resistance, and thermal stability. hengdasilane.comnih.gov

While specific formulations using this compound are not detailed in publicly available research, its molecular structure suggests it has significant potential in this area. The key to its function lies in the reactivity of its constituent groups. Silanes can be used to crosslink a variety of polymers, including acrylates, polyethers, and polyurethanes. sisib.com This process typically involves the hydrolysis of alkoxy groups on the silane to form reactive silanols, which then condense to form stable siloxane (Si-O-Si) bonds, creating a cross-linked network. paint.org

The presence of phenylethynyl groups in the this compound molecule is particularly noteworthy. Polymers incorporating phenylethynyl moieties are known for their exceptional thermal stability. For example, a polyurethane elastomer containing a phenylethynyl phthalate (B1215562) derivative showed a significant increase in tensile strength and a reduction in heat release during combustion, attributed to the formation of a cross-linked char structure upon heating. mdpi.com Similarly, polymers synthesized from related phenyl and vinyl phenylethynyl silanes exhibit high char yields and decomposition temperatures exceeding 385°C, making them suitable for high-temperature resistant resins. researchgate.net

The incorporation of this compound into a polymer matrix for coatings or adhesives could therefore offer a dual benefit: the silane component would promote adhesion and cross-linking, while the phenylethynyl groups would enhance the thermal and mechanical properties of the final product.

Table 1: Impact of Phenylethynyl Group on Polymer Properties This table presents data for a thermoplastic polyurethane elastomer (TPU) modified with 4-(phenylethynyl) di(ethylene glycol) phthalate (PEPE), a related compound, to illustrate the potential effects of the phenylethynyl moiety.

PropertyNeat TPU1.35% PEPE-TPUImprovement
Tensile Strength ~19.6 MPa39.2 MPa~100% Increase
Peak Heat Release Rate --46.2% Decrease
Total Heat Release --24.5% Decrease
Data sourced from a study on TPU modified with PEPE. mdpi.com

Broader Perspectives in Organosilicon Chemistry Research with Relevance to Diphenylbis Phenylethynyl Silane

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. rsc.orgresearchgate.netcaltech.edu This pioneering work laid the groundwork for a new branch of chemistry. rsc.orgcaltech.edu In the early 20th century, Frederic S. Kipping conducted extensive research, synthesizing a wide array of organosilicon compounds using Grignard reagents and coining the term "silicone." caltech.edunih.gov His work was instrumental in establishing the foundations of organosilicon chemistry. nih.gov

A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow and Richard Müller. uq.edu.au This industrial method for producing methylchlorosilanes by reacting silicon with methyl chloride catalyzed by copper made organosilicon monomers widely available and economically viable. uq.edu.au This development spurred the commercial production of silicones, a class of polymers with a silicon-oxygen backbone (siloxane). researchgate.netnih.gov Dow Corning, established in 1943, was a key player in the commercialization of these materials, which found use as resins, coatings, and impregnants due to their high thermal stability, moisture resistance, and insulating properties. rsc.orgnih.gov

The field has since expanded beyond silicones to include a vast range of compounds with diverse structures and functionalities, such as polysilanes (with a silicon-silicon backbone), polycarbosilanes (with silicon-carbon bonds in the main chain), and complex monomers like diphenylbis(phenylethynyl)silane designed for advanced applications. rsc.org

Organosilicon-Mediated Organic Synthesis (SiMOS) Methodologies

Organosilicon reagents have become indispensable tools in modern organic synthesis, a field often referred to as Organosilicon-Mediated Organic Synthesis (SiMOS). google.com The utility of these reagents stems from the unique properties of the silicon atom, including its size, electropositivity relative to carbon, and the strength of the silicon-oxygen bond. nih.govresearchgate.net

Several key methodologies within SiMOS are relevant to the synthesis and reactivity of compounds like this compound:

Hydrosilylation: This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. It is a highly efficient method for forming carbon-silicon bonds and is often catalyzed by transition metals, particularly those from the platinum group. caltech.edu

Cross-Coupling Reactions: The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is a powerful method for forming C(sp)-C(sp²) bonds. nih.gov This reaction is a likely route for the synthesis of phenylethynylsilanes. Modern advancements have led to copper-free versions of this reaction. nih.govnih.gov

Grignard Reactions: As demonstrated by Kipping, Grignard reagents (organomagnesium halides) are highly effective for creating silicon-carbon bonds by reacting with chlorosilanes. nih.govgelest.com The synthesis of phenyl-substituted silanes, including those with ethynyl (B1212043) groups, can be achieved through the reaction of dichlorosilanes with the appropriate Grignard reagents, such as phenylethynylmagnesium bromide. gncl.cn

Silyl (B83357) Protecting Groups: The stability of silyl ethers, formed by reacting an alcohol with a silyl chloride, makes them excellent protecting groups in multi-step organic synthesis. nih.govrsc.org The ease of their formation and selective removal under specific conditions (often using a fluoride (B91410) source) is a cornerstone of modern synthesis. rsc.org

The reactivity of the ethynyl groups in this compound makes it a candidate for participation in these and other synthetic transformations, particularly in polymerization reactions.

Interdisciplinary Contributions to Organic and Inorganic Chemistry

Organosilicon chemistry serves as a crucial bridge between organic and inorganic chemistry. While the carbon-silicon bond is not found in nature, the synthesis and study of these compounds have provided deep insights into bonding, reactivity, and material properties that span both disciplines. caltech.edursc.org

Organosilicon compounds are often described as hybrid materials, combining the processability and functional versatility of organic molecules with the thermal stability and structural robustness associated with inorganic materials like silica. gelest.com This duality is a key reason for their widespread application.

In materials science , organosilicon compounds are fundamental to the creation of high-performance polymers, adhesives, sealants, and coatings. caltech.edursc.org The incorporation of silicon can enhance properties such as thermal stability, flame retardancy, and UV resistance. researchgate.net Monomers like this compound are designed as building blocks for thermosetting polymers that can withstand extreme temperatures, making them suitable for aerospace and electronics applications. researchgate.netmdpi.com

In catalysis , organosilicon compounds can act as ligands for metal catalysts or, in some cases, as catalysts themselves. gelest.com Their electronic and steric properties can be finely tuned to influence the outcome of catalytic reactions.

In medicinal chemistry , the introduction of silicon into drug molecules is a strategy used to modify their pharmacological properties, such as metabolic stability and lipophilicity. wikipedia.orgorganic-chemistry.org

Comparative Studies with Analogous Group 14 Elements (e.g., Germanium-Containing Polymers)

Silicon belongs to Group 14 of the periodic table, along with carbon, germanium, tin, and lead. calpaclab.com A comparison of the properties of these elements reveals important trends that influence the behavior of their organometallic compounds.

PropertyCarbonSiliconGermaniumTinLead
Atomic Radius (pm) 77118123141147
Covalent Bond Strength (E-E, kJ/mol) ~347~230~188~151-
Electronegativity (Pauling Scale) 2.551.902.011.962.33
Stability of +2 Oxidation State LowLowIncreasesHighVery High

As one moves down the group from carbon to lead, the atomic radius increases, and the covalent bond strength between identical atoms (catenation) decreases significantly. mdpi.commdpi.com This is a primary reason why long-chain polymers based on silicon (polysilanes) are well-known, while analogous polygermanes and polystannanes are less common and less stable. mdpi.com

The stability of the +2 oxidation state increases down the group, which is a key feature of germanium, tin, and lead chemistry. mdpi.com In the context of polymers analogous to those derived from this compound, this trend is significant. While silicon-based polymers typically feature silicon in the +4 oxidation state, the chemistry of germanium allows for more accessible divalent species.

Polymers containing germanium are being explored for applications in optics and electronics due to their high refractive indices and unique electronic properties. However, the synthesis and stability of germanium-containing polymers can be more challenging compared to their silicon counterparts due to the differences in bond strengths and reactivity.

Future Research Directions and Emerging Applications in Materials Science

The field of organosilicon chemistry continues to evolve, with future research directions pointing towards even more sophisticated materials and applications. For compounds like this compound, which contain reactive functional groups, the possibilities are particularly rich.

One of the most promising areas is the development of high-performance thermosetting polymers . The phenylethynyl groups on this compound can undergo thermal curing at high temperatures to form a highly cross-linked, rigid network. researchgate.netmdpi.com This process occurs without the release of volatile byproducts, which is a significant advantage in the fabrication of void-free composites. mdpi.com These materials exhibit exceptional thermal and oxidative stability, making them candidates for use in aerospace components, microelectronics, and high-temperature adhesives. researchgate.netmdpi.com Research is focused on controlling the curing process to optimize the final properties of the polymer network.

In organic electronics , silicon-containing molecules are being investigated for use in Organic Light-Emitting Diodes (OLEDs). The tetrahedral geometry and electronic properties of silane-based materials can be exploited to create host materials for phosphorescent emitters, potentially leading to devices with high efficiency and long operational lifetimes. researchgate.net The rigid structure provided by the phenyl and ethynyl groups in this compound is beneficial for creating stable amorphous films, a desirable property for OLED applications.

Further research is also being directed towards the synthesis of hybrid organic-inorganic materials where organosilicon precursors are used in sol-gel processes to create novel nanocomposites with tailored optical, mechanical, and thermal properties. The ability to precisely design molecules like this compound opens up possibilities for creating materials with unprecedented performance characteristics.

Q & A

Q. What are the optimized synthetic routes for Diphenylbis(phenylethynyl)silane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution using phenylacetylene and dichlorosilane precursors. Two primary methods are:

  • Grignard Reaction : Reacting phenylacetylene with Grignard reagents (e.g., Mg) to form phenylethynylmagnesium bromide, followed by reaction with dichlorodiphenylsilane. This method requires anhydrous conditions and controlled stoichiometry to avoid side reactions .
  • Organolithium Reagents : Using n-butyllithium to deprotonate phenylacetylene, generating a lithium acetylide intermediate, which reacts with dichlorosilanes. This approach offers faster kinetics but demands strict temperature control (-78°C to 0°C) to prevent oligomerization . Yield optimization (e.g., ~56–65%) depends on solvent choice (THF or ethers), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of phenylethynyl groups (δ ~2.5–3.5 ppm for alkynyl protons) and silicon-bound phenyl rings (δ ~7.2–7.6 ppm). ²⁹Si NMR detects silicon environments (δ ~-15 to -25 ppm for tetrahedral Si centers) .
  • FT-IR Spectroscopy : Alkynyl C≡C stretches (~2100–2200 cm⁻¹) and Si–Ph vibrations (~700–800 cm⁻¹) validate functional groups .
  • Elemental Analysis : Matches calculated vs. observed C/H/Si ratios to verify purity (>95% for research-grade samples) .

Advanced Research Questions

Q. How can thermal decomposition kinetics of this compound-derived polymers be analyzed, and what insights do they provide?

Non-isothermal thermogravimetric analysis (TGA) under N₂ or air reveals decomposition mechanisms. For example:

  • Activation Energy (Eₐ) : Calculated via Flynn-Wall-Ozawa or Kissinger methods using TGA data at multiple heating rates (e.g., 5–20°C/min). Reported Eₐ values range from 120–180 kJ/mol, indicating Si–C bond cleavage as the rate-limiting step .
  • Degradation Pathways : FT-IR of evolved gases identifies volatile byproducts (e.g., phenylacetylene, CO₂), while residual char analysis (post-TGA) reveals crosslinking or ceramic formation .

Q. How do electronic properties of this compound derivatives vary with substituents, and what methodologies quantify these effects?

Substituents (e.g., alkyl vs. aryl groups on Si) alter conjugation and steric effects:

  • UV-Vis/Photoluminescence : Bathochromic shifts in λmax (~300–400 nm) correlate with extended π-conjugation in phenylethynyl groups. Fluorescence quantum yields (ΦF) measured via integrating sphere methods show sensitivity to substituent electron-withdrawing/donating effects .
  • Electrochemical Analysis : Cyclic voltammetry (CV) in THF with Bu₄NPF₆ as electrolyte reveals oxidation potentials (Eox ~1.2–1.5 V vs. Ag/Ag⁺), linked to HOMO-LUMO gaps (~3.2–3.5 eV) .

Q. How can researchers resolve contradictions in reported synthetic yields or thermal stability data?

Discrepancies often arise from:

  • Reagent Quality : Trace moisture in solvents or silane precursors reduces yields. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
  • Instrument Calibration : TGA baseline drift or improper heating rates skew decomposition profiles. Calibration with standard materials (e.g., indium) and replicate runs improve reproducibility .
  • Statistical Analysis : Multivariate regression identifies dominant factors (e.g., temperature, catalyst loading) in yield optimization .

Q. What strategies mitigate challenges in synthesizing high-molecular-weight polymers from this compound monomers?

Polymerization via thermal or catalytic routes requires:

  • Monomer Purity : HPLC or GC-MS ensures >98% purity to prevent chain termination.
  • Catalyst Selection : Pt-based catalysts (e.g., Karstedt’s catalyst) enhance hydrosilylation efficiency, while radical inhibitors (e.g., BHT) suppress side reactions .
  • Kinetic Control : Step-growth polymerization monitored by GPC reveals Mn ~10,000–50,000 g/mol, with polydispersity indices (PDI) <2.5 .

Q. How does the steric bulk of substituents affect the reactivity of this compound in cyclization reactions?

Bulky groups (e.g., dihexyl vs. diethyl on Si) influence intramolecular reductive cyclization:

  • Reaction Kinetics : Smaller substituents (e.g., ethyl) lower steric hindrance, accelerating cyclization rates (t₁/₂ ~2–4 hrs vs. 6–8 hrs for hexyl) .
  • Product Distribution : GC-MS identifies cyclized siloles (major) vs. oligomers (minor), with yields optimized by adjusting Li-naphthalenide stoichiometry .

Methodological Guidelines

  • Data Validation : Cross-reference NMR/TGA results with computational models (e.g., DFT for Si–C bond energies) to confirm mechanistic hypotheses .
  • Safety Protocols : Handle phenylacetylene derivatives under fume hoods; use PPE (nitrile gloves, goggles) due to irritant properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.